molecular formula C7H6BrNO2 B1266472 2-Amino-4-bromobenzoic acid CAS No. 20776-50-5

2-Amino-4-bromobenzoic acid

Cat. No. B1266472
CAS RN: 20776-50-5
M. Wt: 216.03 g/mol
InChI Key: BNNICQAVXPXQAH-UHFFFAOYSA-N
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Description

2-Amino-4-bromobenzoic acid is a compound of interest in various chemical and pharmaceutical research areas. It is a brominated analog of benzoic acid and possesses unique structural and chemical properties that make it a valuable compound for study and application in organic synthesis and material science.

Synthesis Analysis

The synthesis of brominated benzoic acid derivatives often involves halogenation reactions, where specific conditions are optimized to introduce bromine atoms at desired positions on the benzoic acid ring. For example, derivatives of bromobenzoic acid can be synthesized through multi-step reactions involving bromination, diazotization, and hydrolysis processes, achieving high yields and purity under optimized conditions (Feng Yu-chuan, 2012).

Molecular Structure Analysis

The molecular structure of brominated benzoic acids, including 2-Amino-4-bromobenzoic acid, is characterized using techniques like X-ray crystallography, FT-IR, and NMR spectroscopy. These studies reveal the conformation, bonding interactions, and electron distribution within the molecule. For instance, crystallographic analysis shows how halogen atoms influence the molecular geometry and intermolecular interactions within the crystal lattice (M. Karabacak & M. Cinar, 2012).

Chemical Reactions and Properties

Brominated benzoic acids participate in various chemical reactions, including nucleophilic substitutions, where the bromine atom acts as a leaving group. These reactions are essential for constructing complex organic molecules and heterocycles. The presence of an amino group in 2-Amino-4-bromobenzoic acid further expands its reactivity, allowing for selective functionalization and coupling reactions (Wei Zhang & G. Pugh, 2003).

Scientific Research Applications

Copper-Catalyzed Amination

2-Amino-4-bromobenzoic acid is utilized in copper-catalyzed amination processes. It enables the production of N-aryl and N-alkyl anthranilic acid derivatives without the need for acid protection, achieving yields up to 99%. This compound has been specifically used in the creation of N-(1-Pyrene)anthranilic acid, which demonstrates utility in metal ion-selective fluorosensing, particularly with Hg(II) ions in water (Wolf et al., 2006).

Degradation by Pseudomonas Aeruginosa

2-Amino-4-bromobenzoic acid is subject to degradation by specific strains of Pseudomonas aeruginosa. This microorganism can degrade various halobenzoates, including 2-bromobenzoic acid, which is a key component in understanding the biodegradation pathways of halogenated aromatic compounds (Higson & Focht, 1990).

Synthesis of Anti-Cancer Drugs

2-Amino-4-bromobenzoic acid is a critical intermediate in synthesizing certain anti-cancer drugs. It is particularly vital for producing drugs that inhibit thymidylate synthase, a key enzyme in DNA synthesis (Sheng-li, 2004).

Construction of Spirobenzolactones and Spirobenzolactams

This compound is used in the synthesis of spirobenzolactones and spirobenzolactams. It serves as a building block in a parallel synthesis process for these compounds, which are potentially useful in various pharmaceutical and chemical applications (Zhang & Pugh, 2003).

Molecular and Vibrational Spectra Analysis

2-Amino-4-bromobenzoic acid is studied for its molecular structure and vibrational spectra. These studies are essential for understanding its chemical properties and potential applications in various fields, including materials science and pharmaceuticals (Balamurugan et al., 2015).

Safety And Hazards

2-Amino-4-bromobenzoic acid is harmful if swallowed . It is advised to avoid ingestion and inhalation, and to wash thoroughly after handling . In case of ingestion, it is recommended to rinse the mouth and seek medical attention if symptoms persist .

Future Directions

2-Amino-4-bromobenzoic acid continues to be an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . Its future directions are likely to be influenced by advancements in these fields.

properties

IUPAC Name

2-amino-4-bromobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNNICQAVXPXQAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40174855
Record name 2-Amino-4-bromobenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-bromobenzoic acid

CAS RN

20776-50-5
Record name 2-Amino-4-bromobenzoic acid
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Record name 2-Amino-4-bromobenzoic acid
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Record name 2-Amino-4-bromobenzoic acid
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Record name 2-amino-4-bromobenzoic acid
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Record name 2-AMINO-4-BROMOBENZOIC ACID
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Synthesis routes and methods I

Procedure details

To a 500 mL round bottom flask, 6-bromo-1H-indole-2,3-dione (50 g, 0.2192 mol) and NaOH (20 g in 250 mL water) were added and cooled the reaction vessel to 0° C. To this reaction mixture 30% hydrogen peroxide (50 mL) was slowly added. The reaction mixture was stirred at 0° C. for 2 h. Subsequently, the reaction mixture was acidified with 2N HCl [pH-6] at 0° C. to afford the solid compound. The solid material was collected by filtration and dried to obtain the title compound [10 g, 21%]. 1H NMR (300 MHz, DMSO-d6): δ 7.59 (d, J=8.7 Hz, 1H), 6.96 (d, J=2.1 Hz, 1H), 6.65 (dd, J′=8.7 Hz, J″=1.8 Hz, 1H) LC-MS (ESI): Calculated mass: 215.0; Observed mass: 215.9 [M+H]+ (RT: 0.83 min).
Quantity
50 g
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250 mL
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50 mL
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Yield
21%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Iron powder (4.15 g, 74.38 mmol) and ammonium chloride (3.32 g, 62.0 mmol) were added to a solution of 4-bromo-2-nitrobenzoic acid [J. Am. Chem. Soc. 1952, 74, 5621] (3.05 g, 12.4 mmol) in ethanol (50 mL) and water (25 mL) and the mixture was heated at reflux. After 6 h, the reaction was filtered, washed with ethanol, and concentrated in vacuo. The crude material was dissolved in water (150 mL) and concentrated HCl (30 mL) and stirred at ambient temperature for 16 h. The mixture was extracted with ethyl acetate (2×200 mL) and the organic layer was dried over Na2SO4, filtered, and concentrated under reduced pressure to give the title compound. MS: m/z=216 (M+1).
Quantity
3.32 g
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reactant
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3.05 g
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50 mL
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25 mL
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4.15 g
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Synthesis routes and methods IV

Procedure details

To 4-bromo-2-nitrobenzoic acid (1.80 g, 7.83 mmol) were added 0.88N aqueous sodium hydroxide solution (10 mL), iron(III) chloride (133 mg) and isopropyl alcohol (0.7 mL) and the mixture heated to 75° C. While stirring the mixture, hydrazine (1.1 mL) was slowly added, and the mixture was reacted at 75° C. for 2 hrs. The reaction mixture was filtered and the filtrate was concentrated. The precipitated solid was washed with water to give 4-bromoanthranilic acid (1.73 g, 96%).
Quantity
1.8 g
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10 mL
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133 mg
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0.7 mL
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1.1 mL
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Synthesis routes and methods V

Procedure details

A mixture of Example 125A (5.1 g, 20.7 mmol) in concentrated ammonium hydroxide (102 mL) was treated with a solution of ammonium iron (II) sulfate (49 g, 125.1 mmol) in water (102 mL) over 5 minutes, heated to reflux for 2 minutes, cooled to room temperature, filtered through diatomaceous earth (Celite®), acidified to pH 1 with concentrated HCl, and extracted with ethyl acetate. The organic layer was dried (Na2SO4), filtered, and concentrated to provide the desired product. MS (ESI(−)) m/e 214, 216 (M−H)−, 1H NMR (300 MHz, DMSO-d6) δ 7.59 (d, 1H), 6.97 (d, 1H), 6.63 (dd, 1H), 3.32 (br s, 3H).
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5.1 g
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102 mL
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102 mL
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49 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4-bromobenzoic acid
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Reactant of Route 6
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Citations

For This Compound
41
Citations
SS Wen, ZF Zhou, JA Xiao, J Li, H Xiang… - New Journal of …, 2017 - pubs.rsc.org
… Moreover, this developed protocol was further applied to synthetic studies towards natural product matemone by starting from readily available 2-amino-4-bromobenzoic acid, and the …
Number of citations: 7 pubs.rsc.org
N Rong, Y Yuan, H Chen, C Yao, T Li… - Organic Chemistry …, 2021 - pubs.rsc.org
… In our initial study, 2-amino-4-bromobenzoic acid was selected as the model substrate for optimizing reaction conditions. The results are shown in Table 1. To begin with, only a trace …
Number of citations: 2 pubs.rsc.org
M Bozdag, AM Alafeefy, F Carta, M Ceruso… - Bioorganic & medicinal …, 2016 - Elsevier
… 2-Amino-4-bromobenzoic acid 1f (0.1 g, 1.0 equiv) and 4-(2-isothiocyanato-ethyl)-benzenesulfonamide 2 (0.11 g, 1.0 equiv) were treated in EtOH (10 ml) at reflux ON according to the …
Number of citations: 18 www.sciencedirect.com
NG Jentsch, JD Hume, EB Crull… - Beilstein journal of …, 2018 - beilstein-journals.org
… We were therefore able to construct the desired benzene substituted quinoline 21 in six steps from 2-amino-4-bromobenzoic acid in 31% overall yield. …
Number of citations: 14 www.beilstein-journals.org
M Dvorakova, L Langhansova, V Temml… - ACS Medicinal …, 2021 - ACS Publications
… The synthesis of the second series began with the preparation of 7-bromo-2,4-dichloroquinazoline (4) from the commercially available 2-amino-4-bromobenzoic acid (1b), by the …
Number of citations: 14 pubs.acs.org
ES Ligon, J Nawyn, LV Jones, BMK Allred… - The Journal of …, 2019 - ACS Publications
… The general amidation procedure was followed using 2-amino-4-bromobenzoic acid hydrochloride 29b (1.14 g, 4.53 mmol), N,O-dimethylhydroxylamine hydrochloride (662 mg, 6.79 …
Number of citations: 11 pubs.acs.org
Q Liu, DG Batt, JS Lippy, N Surti, AJ Tebben… - Bioorganic & Medicinal …, 2015 - Elsevier
… The commercially available 2-amino-4-bromobenzoic acid (46) was treated with sodium nitrite in hydrochloric acid to form the diazonium intermediate, which was then reduced with tin (II…
Number of citations: 23 www.sciencedirect.com
Z Wen, F Jiao, M Yang, S Zhao, F Zhou… - … Process Research & …, 2017 - ACS Publications
… (8) used a commercially available continuous flow reactor to perform the challenging nitration of 2-amino-4-bromobenzoic acid methyl ester with a 84% yield and 70 g/h production rate. …
Number of citations: 48 pubs.acs.org
M Bozdag, AM Alafeefy, AM Altamimi, F Carta… - Bioorganic & Medicinal …, 2017 - Elsevier
… The titled compound 3e was obtained according to the general procedure previously reported using 2-amino-4-bromobenzoic acid 1e and 2-isothiocyanato-benzenesulfonamide 2. 62…
Number of citations: 15 www.sciencedirect.com
J Li, Q Zhang - Synlett, 2013 - thieme-connect.com
… The first is the commercially available compound 2-amino-4-bromobenzoic acid (50) (Scheme [22]). Wudl’s group used it to prepare further diyne precursors, anthracenes 46, which can …
Number of citations: 120 www.thieme-connect.com

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